![molecular formula C39H24Cl4N2O2 B12446859 2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B12446859.png)
2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its multiple aromatic rings and chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the base structure: This involves the synthesis of the core phenol structure with chlorine substitutions.
Addition of aromatic rings: Subsequent steps involve the addition of various aromatic rings through electrophilic aromatic substitution reactions.
Formation of imine bonds: The final steps include the formation of imine bonds through condensation reactions between aldehydes and amines.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert imine bonds to amine bonds.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. These interactions can include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA: Potentially causing changes in gene expression.
Modulating signaling pathways: Affecting cellular signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar chlorine substitutions but lacking the complex aromatic structure.
2,4-Dichloro-6-nitrophenol: Another related compound with a nitro group instead of the imine and hydroxyphenyl groups.
Uniqueness
2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is unique due to its complex structure, which provides multiple sites for chemical modification and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C39H24Cl4N2O2 |
|---|---|
Molecular Weight |
694.4 g/mol |
IUPAC Name |
2,4-dichloro-6-[[4-[9-[4-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenyl]fluoren-9-yl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C39H24Cl4N2O2/c40-27-17-23(37(46)35(42)19-27)21-44-29-13-9-25(10-14-29)39(33-7-3-1-5-31(33)32-6-2-4-8-34(32)39)26-11-15-30(16-12-26)45-22-24-18-28(41)20-36(43)38(24)47/h1-22,46-47H |
InChI Key |
IBHWTBMGPMWEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N=CC5=C(C(=CC(=C5)Cl)Cl)O)C6=CC=C(C=C6)N=CC7=C(C(=CC(=C7)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
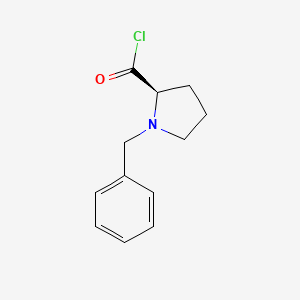
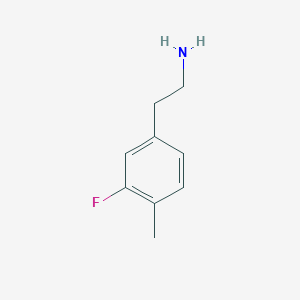
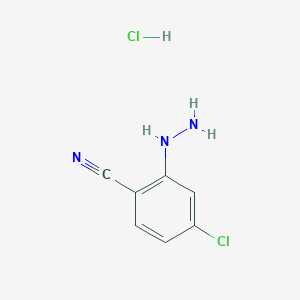
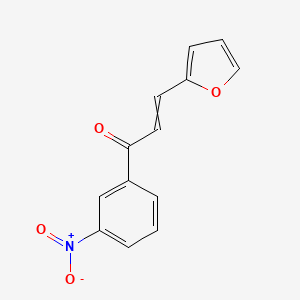
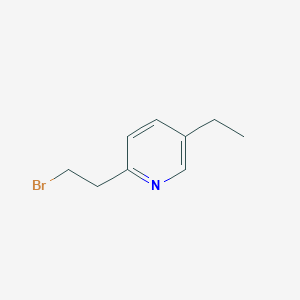
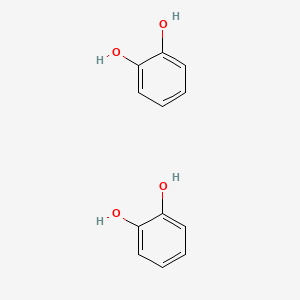



![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446844.png)
![(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12446850.png)
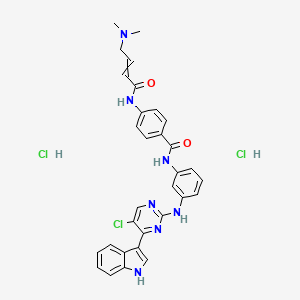
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446855.png)
